molecular formula C6H11FO2 B15230382 (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B15230382
M. Wt: 134.15 g/mol
InChI Key: SPFZJBOFKUZIMQ-WDSKDSINSA-N
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Description

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is a chemical compound with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol It is a fluorinated derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol typically involves the fluorination of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran: The parent compound without the fluorine substitution.

    3-Fluorotetrahydropyran: A similar compound with fluorine substitution but lacking the hydroxyl group.

    4-Hydroxytetrahydropyran: A compound with a hydroxyl group but without fluorine substitution.

Uniqueness

(cis-3-Fluorotetrahydro-2H-pyran-4-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the hydroxyl group can improve solubility and reactivity.

Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

[(3R,4S)-3-fluorooxan-4-yl]methanol

InChI

InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6-/m0/s1

InChI Key

SPFZJBOFKUZIMQ-WDSKDSINSA-N

Isomeric SMILES

C1COC[C@@H]([C@@H]1CO)F

Canonical SMILES

C1COCC(C1CO)F

Origin of Product

United States

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